Cas no 579476-26-9 (3-Pyrimidin-2-yl-benzoic acid)

3-Pyrimidin-2-yl-benzoic acid is a heterocyclic aromatic compound featuring a pyrimidine ring linked to a benzoic acid moiety. This structure imparts versatility in organic synthesis and pharmaceutical applications, serving as a key intermediate in the development of bioactive molecules. Its aromatic and carboxylic acid functionalities enable further derivatization, making it valuable for constructing complex scaffolds in medicinal chemistry. The compound exhibits stability under standard conditions and demonstrates compatibility with common synthetic protocols. Its precise molecular architecture allows for targeted modifications, facilitating research in drug discovery and materials science. Suitable for controlled reactions, it is often employed in the synthesis of inhibitors, ligands, and other specialized compounds.
3-Pyrimidin-2-yl-benzoic acid structure
3-Pyrimidin-2-yl-benzoic acid structure
Product Name:3-Pyrimidin-2-yl-benzoic acid
CAS No:579476-26-9
MF:C11H8N2O2
MW:200.193422317505
MDL:MFCD05864812
CID:366724
PubChem ID:22317373
Update Time:2025-11-02

3-Pyrimidin-2-yl-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrimidin-2-yl-benzoic acid
    • 3-(PYRIMIDIN-2-YL)BENZOIC ACID
    • 3-Pyrimidin-2-ylbenzoic acid
    • Benzoic acid,3-(2-pyrimidinyl)-
    • SCHEMBL940696
    • 579476-26-9
    • MFCD05864812
    • KLTNGIZIUGYITR-UHFFFAOYSA-N
    • AKOS004116497
    • BP-10071
    • DTXSID40624683
    • FT-0691938
    • EN300-312207
    • SB60851
    • TS-01497
    • 3-pyrimidin-2yl-benzoic acid, AldrichCPR
    • 3-PYRIMIDIN-2-YL-BENZOICACID
    • J-513096
    • NCGC00374141-01
    • DB-001869
    • MDL: MFCD05864812
    • Inchi: 1S/C11H8N2O2/c14-11(15)9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,(H,14,15)
    • InChI Key: KLTNGIZIUGYITR-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC(C2N=CC=CN=2)=C1)=O

Computed Properties

  • Exact Mass: 200.05900
  • Monoisotopic Mass: 200.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: -1
  • XLogP3: 2
  • Topological Polar Surface Area: 65.9

Experimental Properties

  • Boiling Point: 319.6°C at 760 mmHg
  • PSA: 63.08000
  • LogP: 1.84180

3-Pyrimidin-2-yl-benzoic acid Security Information

3-Pyrimidin-2-yl-benzoic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Pyrimidin-2-yl-benzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:579476-26-9)3-Pyrimidin-2-yl-benzoic acid
Order Number:A869555
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:18
Price ($):321.0
Email:sales@amadischem.com

Additional information on 3-Pyrimidin-2-yl-benzoic acid

3-Pyrimidin-2-yl-benzoic Acid (CAS 579476-26-9): A Versatile Building Block in Medicinal Chemistry and Drug Discovery

In the realm of pharmaceutical research and fine chemical synthesis, 3-Pyrimidin-2-yl-benzoic acid (CAS 579476-26-9) has emerged as a crucial molecular scaffold with diverse applications. This heterocyclic compound, featuring both pyrimidine and benzoic acid moieties, serves as a valuable building block for drug development and material science applications. Its unique structural characteristics make it particularly interesting for researchers exploring kinase inhibitors, anticancer agents, and other therapeutic small molecules.

The growing interest in 3-Pyrimidin-2-yl-benzoic acid derivatives reflects current trends in precision medicine and targeted drug design. As pharmaceutical companies increasingly focus on developing small molecule therapeutics with improved selectivity and reduced side effects, compounds like 579476-26-9 offer valuable starting points for structure-activity relationship studies. Recent literature indicates its potential in developing tyrosine kinase inhibitors, which are currently among the most researched classes of anticancer agents.

From a chemical perspective, 3-Pyrimidin-2-yl-benzoic acid demonstrates interesting properties that make it suitable for various synthetic transformations. The carboxylic acid functional group allows for easy derivatization through standard coupling reactions, while the pyrimidine ring provides multiple sites for further functionalization. This dual reactivity pattern has made it particularly valuable in combinatorial chemistry approaches, where researchers can rapidly generate diverse molecular libraries for biological screening.

The synthesis of CAS 579476-26-9 typically involves palladium-catalyzed cross-coupling reactions between appropriately substituted pyrimidine and benzoic acid precursors. Recent advances in green chemistry have led to improved synthetic protocols that reduce environmental impact while maintaining high yields. These developments align with the pharmaceutical industry's growing emphasis on sustainable synthesis and green chemistry principles, addressing common search queries about eco-friendly chemical production methods.

In drug discovery applications, 3-Pyrimidin-2-yl-benzoic acid scaffolds have shown particular promise in addressing current challenges in drug resistance and selectivity optimization. The compound's rigid structure helps maintain proper molecular geometry for target binding, while its polar groups contribute to favorable ADME properties (absorption, distribution, metabolism, and excretion). These characteristics answer frequent search questions about improving drug-like properties in lead compounds.

Beyond pharmaceutical applications, 579476-26-9 has found use in materials science, particularly in the development of functional organic materials. Its conjugated system and hydrogen-bonding capabilities make it interesting for designing molecular sensors and organic electronic components. This versatility addresses growing interest in multifunctional organic compounds that bridge the gap between medicinal chemistry and materials science.

The commercial availability of 3-Pyrimidin-2-yl-benzoic acid from specialized chemical suppliers has facilitated its adoption in various research programs. Current market trends show increasing demand for such heterocyclic building blocks, particularly as pharmaceutical companies expand their pipelines of targeted therapies. Quality control parameters typically include HPLC purity verification and comprehensive spectroscopic characterization (NMR, MS), addressing common concerns about compound authenticity in chemical procurement.

Recent patent literature reveals growing intellectual property activity around 3-Pyrimidin-2-yl-benzoic acid derivatives, particularly in oncology and inflammatory disease applications. This trend reflects the compound's potential in addressing unmet medical needs, a topic frequently searched by researchers and investors alike. The structural flexibility of this scaffold allows for optimization of both potency and physicochemical properties, making it attractive for lead optimization programs.

From a safety perspective, standard laboratory precautions are recommended when handling CAS 579476-26-9, including proper personal protective equipment and adequate ventilation. While not classified as highly hazardous, its material safety data sheet should be consulted before use, addressing common workplace safety queries in chemical research environments. Proper storage conditions typically recommend protection from moisture and extreme temperatures to maintain stability.

The future outlook for 3-Pyrimidin-2-yl-benzoic acid appears promising, with ongoing research exploring novel derivatives and applications. As computational methods like AI-assisted drug design become more prevalent, such well-characterized building blocks gain additional value for virtual screening and de novo molecular design. This aligns with current search trends focusing on the intersection of traditional chemistry and digital innovation in drug discovery.

In conclusion, 3-Pyrimidin-2-yl-benzoic acid (CAS 579476-26-9) represents a versatile and valuable chemical entity with broad applications in medicinal chemistry and beyond. Its unique structural features, synthetic accessibility, and demonstrated biological relevance ensure its continued importance in pharmaceutical research and development. As the field advances toward more sophisticated structure-based drug design approaches, such well-defined molecular scaffolds will likely play increasingly important roles in addressing complex therapeutic challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:579476-26-9)3-Pyrimidin-2-yl-benzoic acid
A869555
Purity:99%
Quantity:10g
Price ($):321.0
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